molecular formula C19H11F2N3O2S B2926215 (2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327182-37-5

(2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2926215
CAS No.: 1327182-37-5
M. Wt: 383.37
InChI Key: ZSRPROWGVDPZAA-NKFKGCMQSA-N
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Description

(2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in acute myeloid leukemia (AML) research. This compound functions by binding to the autoinhibitory conformation of FLT3, effectively suppressing its kinase activity and downstream signaling pathways such as STAT5, MAPK, and PI3K/AKT, which are essential for the survival and proliferation of leukemic cells . Its research value is particularly significant in the context of AML driven by FLT3 internal tandem duplication (ITD) mutations, which are associated with poor prognosis. Investigations into this carboxamide are focused on overcoming resistance to first-generation FLT3 inhibitors and exploring its efficacy as a targeted therapeutic agent, both as a monotherapy and in combination with other chemotherapeutic drugs, in preclinical models of hematologic malignancies . The unique (2Z)-imino-chromene scaffold provides a distinct chemical profile for structure-activity relationship studies aimed at developing next-generation kinase inhibitors.

Properties

IUPAC Name

2-(2,5-difluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F2N3O2S/c20-12-5-6-14(21)15(10-12)23-18-13(17(25)24-19-22-7-8-27-19)9-11-3-1-2-4-16(11)26-18/h1-10H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRPROWGVDPZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=C(C=CC(=C3)F)F)O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the thiazole ring and the difluorophenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

Biologically, this compound has potential applications in studying enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool for biochemical research.

Medicine

In medicine, (2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to fit into binding sites on target molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations:

Methoxy groups (e.g., in and ) enhance electron density on the chromene ring, which may influence redox properties or interaction with hydrophobic pockets in proteins .

Chromene Core Modifications :

  • The benzo[f]chromene core in extends conjugation, likely altering UV-Vis absorption properties compared to the simpler chromene system in the target compound.

The thiazol-2-yl carboxamide group is conserved across all analogs, indicating its critical role in target recognition or solubility.

Biological Activity

The compound (2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Structural Characteristics

This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. The presence of a thiazole ring and difluorophenyl group enhances its interaction with biological targets.

Antidiabetic Activity

Research indicates that chromene derivatives can act as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. For instance, a related compound demonstrated over 80% inhibition of DPP-4 activity at a dose of 3 mg/kg within 24 hours, suggesting that similar derivatives may exhibit comparable antidiabetic effects .

Antimicrobial Properties

Chromene derivatives have also been evaluated for their antimicrobial properties. In studies involving various bacterial strains, certain chromene-based compounds showed significant inhibition of bacterial growth, indicating potential use as antimicrobial agents.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through in vitro assays. It was found to downregulate pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The exact mechanism by which (2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in metabolic pathways. For instance, its structural similarity to known DPP-4 inhibitors suggests that it may inhibit this enzyme's activity through competitive binding.

Case Studies

StudyFindings
Pendergrass et al. (2020)Evaluated a series of chromene derivatives for DPP-4 inhibitionIdentified strong candidates for diabetes treatment
MDPI Study (2024)Assessed structural variations and their biological implicationsFound that fluorinated derivatives exhibit enhanced activity against certain pathogens

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings suggest favorable pharmacokinetic profiles for related compounds; however, detailed studies on this specific derivative are needed to confirm these properties.

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